5-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid
Description
This compound is a structurally complex heterocyclic derivative featuring a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a sulfone group (5,5-dioxido), a 4-chlorobenzyl substituent, and a pentanoic acid side chain. Its Z-configuration at the imine bond (C=N) is critical for its stereoelectronic properties.
Synthesis protocols for analogous compounds (e.g., imidazolones, thiazolidinones) involve refluxing precursors in acetic acid or DMF with subsequent purification via recrystallization or chromatography . While direct synthesis data for this compound are unavailable, its structure suggests a multi-step route involving condensation of a thiosemicarbazide derivative with a keto acid, followed by cyclization and functionalization with a 4-chlorobenzyl group .
Properties
Molecular Formula |
C17H19ClN2O5S2 |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
5-[[3-[(4-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H19ClN2O5S2/c18-12-6-4-11(5-7-12)8-20-13-9-27(24,25)10-14(13)26-17(20)19-15(21)2-1-3-16(22)23/h4-7,13-14H,1-3,8-10H2,(H,22,23) |
InChI Key |
IMIXBZXDLDWLCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)CCCC(=O)O)N2CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, introduction of the chlorobenzyl group, and the final coupling with the pentanoic acid moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pentanoic acid moiety, converting it to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to the desired biological effect. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with three classes of analogs: imidazolones, thiazolidinones, and oxadiazoles (Table 1).
Table 1: Comparative Analysis of Structural and Functional Features
Key Observations
Structural Uniqueness: The sulfone group in the target compound distinguishes it from imidazolones and thiazolidinones, which lack such electron-withdrawing modifications. This group may enhance binding to sulfhydryl-containing enzymes or receptors . The pentanoic acid chain is absent in analogs, suggesting improved pharmacokinetics (e.g., oral absorption) compared to less polar derivatives like oxadiazoles .
Synthesis Complexity :
- The target compound likely requires more stringent purification (e.g., flash chromatography) than imidazolones (recrystallization) or oxadiazoles (simple filtration) .
Bioactivity Potential: While 4-chlorobenzylidene imidazolones exhibit antimicrobial activity , the target’s sulfone and carboxylic acid groups may broaden its mechanism of action (e.g., COX-2 inhibition). Thiazolidinones with methoxyphenyl groups show anticancer activity via apoptosis induction , but the target’s fused ring system could modulate selectivity for different cancer types.
Research Findings and Limitations
- Experimental Gaps: No in vivo data exist for the target compound, unlike imidazolones and thiazolidinones, which have validated antimicrobial and cytotoxic profiles .
- Synthetic Challenges : The compound’s instability under prolonged reflux (evident in analogous syntheses ) may necessitate low-temperature cyclization.
Biological Activity
The compound 5-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid has garnered attention for its potential biological activities, particularly in cancer therapy and as an inhibitor of specific enzymatic pathways. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a complex structure that includes a thieno-thiazole moiety, which is known for its biological relevance. The presence of the 4-chlorobenzyl group and the 5-oxopentanoic acid component contributes to its pharmacological properties.
- Inhibition of Glutamine Metabolism : Research indicates that compounds with structural similarities to 5-oxopentanoic acid can inhibit glutamine metabolism in cancer cells. This is crucial as many cancer cells depend on glutamine for growth and proliferation. Studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231, comparable to established chemotherapeutics like tamoxifen and olaparib .
- EGFR Inhibition : The compound may also exert effects through the inhibition of the epidermal growth factor receptor (EGFR) pathway. Inhibitors targeting EGFR have shown promise in treating various cancers by blocking signals that promote cell division and survival .
In Vitro Efficacy
Various studies have assessed the cytotoxic effects of this compound on different cancer cell lines:
- MCF-7 Cells : Significant inhibition of cell growth was observed at concentrations ranging from 0.32 μM to 320 μM after 72 hours of treatment. The potency was comparable to tamoxifen and olaparib, indicating a potential role as a therapeutic agent in estrogen receptor-positive breast cancer .
- MDA-MB-231 Cells : The compound showed variable efficacy with significant cytotoxic effects noted at higher concentrations (320 μM). This variability underscores the importance of concentration in determining therapeutic outcomes .
Table 1: Summary of Cytotoxicity in Cancer Cell Lines
| Cell Line | Compound Concentration (μM) | % Growth Inhibition | Reference |
|---|---|---|---|
| MCF-7 | 0.32 - 320 | 30 - 70 | |
| MDA-MB-231 | 320 | 50 | |
| SK-BR-3 | Various | Up to 80 |
Case Studies
- Breast Cancer Treatment : A study highlighted the efficacy of compounds similar to 5-{[(2Z)-3-(4-chlorobenzyl)-...]} in inhibiting the growth of breast cancer cells, particularly in models resistant to conventional therapies. The findings suggest that these compounds could be developed into novel treatments for aggressive breast cancer subtypes .
- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could activate apoptotic pathways in cancer cells, particularly through caspase activation, which is a hallmark of programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
